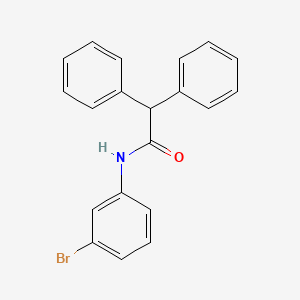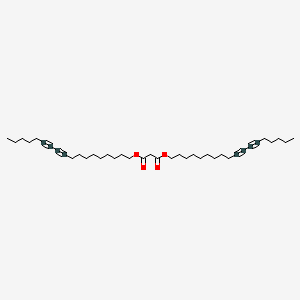
Dioctadeca-10,12-diyn-1-yl propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes two octadecadiynyl groups attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctadeca-10,12-diyn-1-yl propanedioate typically involves the esterification of propanedioic acid with 10,12-octadecadiyn-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and chromatography, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dioctadeca-10,12-diyn-1-yl propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds in the octadecadiynyl groups to double or single bonds.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
- Substitution
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Properties
CAS No. |
244189-35-3 |
|---|---|
Molecular Formula |
C39H60O4 |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
bis(octadeca-10,12-diynyl) propanedioate |
InChI |
InChI=1S/C39H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-38(40)37-39(41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-10,19-37H2,1-2H3 |
InChI Key |
LPULMDBIHXAQMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC#CCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCC#CC#CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


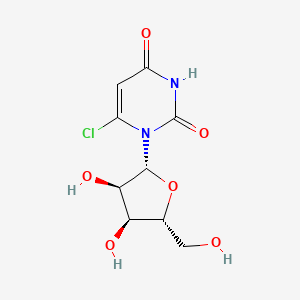
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)


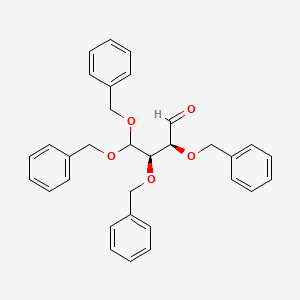
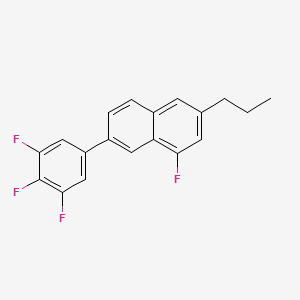
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
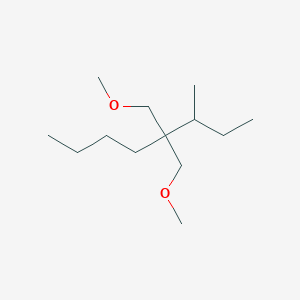
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
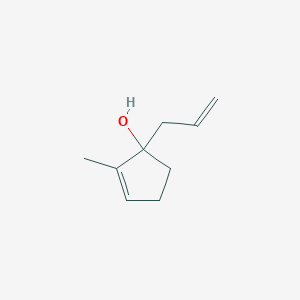
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
